molecular formula C20H25N5O3S B2844691 5-[4-(4-acetylphenyl)piperazine-1-carbonyl]-4-amino-N-(propan-2-yl)-1,2-thiazole-3-carboxamide CAS No. 1286718-97-5

5-[4-(4-acetylphenyl)piperazine-1-carbonyl]-4-amino-N-(propan-2-yl)-1,2-thiazole-3-carboxamide

Cat. No.: B2844691
CAS No.: 1286718-97-5
M. Wt: 415.51
InChI Key: HXFGNYAAWZLCMR-UHFFFAOYSA-N
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Description

5-[4-(4-acetylphenyl)piperazine-1-carbonyl]-4-amino-N-(propan-2-yl)-1,2-thiazole-3-carboxamide is a complex organic compound that features a piperazine ring, an isothiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-acetylphenyl)piperazine-1-carbonyl]-4-amino-N-(propan-2-yl)-1,2-thiazole-3-carboxamide typically involves multiple steps

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-acetylphenyl)piperazine-1-carbonyl]-4-amino-N-(propan-2-yl)-1,2-thiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

5-[4-(4-acetylphenyl)piperazine-1-carbonyl]-4-amino-N-(propan-2-yl)-1,2-thiazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(4-acetylphenyl)piperazine-1-carbonyl]-4-amino-N-(propan-2-yl)-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(4-acetylphenyl)piperazine-1-carbonyl]-4-amino-N-(propan-2-yl)-1,2-thiazole-3-carboxamide is unique due to its specific combination of functional groups and its potential as a selective acetylcholinesterase inhibitor. This makes it a promising candidate for further research in medicinal chemistry and pharmacology.

Properties

IUPAC Name

5-[4-(4-acetylphenyl)piperazine-1-carbonyl]-4-amino-N-propan-2-yl-1,2-thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3S/c1-12(2)22-19(27)17-16(21)18(29-23-17)20(28)25-10-8-24(9-11-25)15-6-4-14(5-7-15)13(3)26/h4-7,12H,8-11,21H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFGNYAAWZLCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NSC(=C1N)C(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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